6-Amino-4-chloronicotinic acid
Overview
Description
6-Amino-4-chloronicotinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 4th position on the pyridine ring
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid (also known as niacin or vitamin b3), which is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Mode of Action
Nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it is plausible that 6-Amino-4-chloronicotinic acid may affect similar pathways.
Pharmacokinetics
It is known to be a solid at room temperature .
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .
Action Environment
It is recommended to be stored in a dark place under an inert atmosphere .
Biochemical Analysis
Cellular Effects
The effects of 6-Amino-4-chloronicotinic acid on various types of cells and cellular processes are not well-documented. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific research .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses. These effects need to be confirmed through rigorous scientific research .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is possible that this compound has effects on metabolic flux or metabolite levels. These effects need to be confirmed through rigorous scientific research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, and has effects on its localization or accumulation. These effects need to be confirmed through rigorous scientific research .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles. These effects need to be confirmed through rigorous scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid followed by an ammonification reaction. The process begins with the cyclization of DL-malic acid to form 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination to yield 6-chloronicotinic acid. Finally, the chlorinated product undergoes an ammonification reaction to introduce the amino group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The purification of the final product is achieved through methods such as recrystallization using methanol and activated carbon .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
6-Chloronicotinic acid: Lacks the amino group, making it less versatile in certain reactions.
6-Aminonicotinic acid:
4-Chloronicotinic acid: Lacks the amino group, limiting its use in biological studies
Uniqueness: 6-Amino-4-chloronicotinic acid is unique due to the presence of both amino and chlorine substituents on the pyridine ring. This dual functionality enhances its reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
6-amino-4-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLGNNZCHCRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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